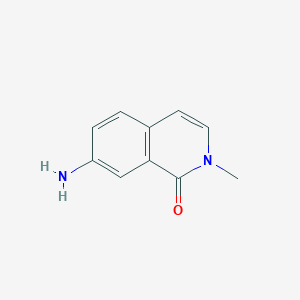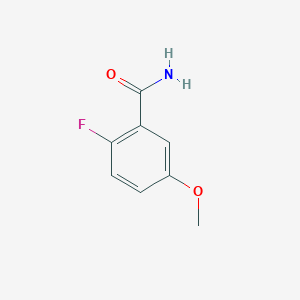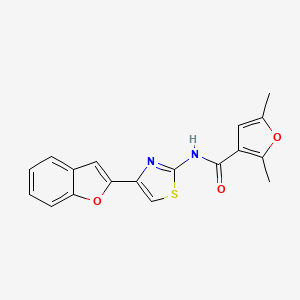amino}propanoic acid CAS No. 2137634-98-9](/img/structure/B2690003.png)
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-{(9H-fluoren-9-ylmethoxy)carbonylamino}propanoic acid” is an alanine derivative . It has a molecular weight of 402.45 . The IUPAC name for this compound is 3-((((9H-fluoren-9-yl)methoxy)carbonyl)(pyridin-2-ylmethyl)amino)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) .Applications De Recherche Scientifique
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used to protect hydroxy-groups in chemical syntheses. This group can be removed conveniently while other base-labile protecting groups remain intact, making it highly useful in the synthesis of complex molecules like oligonucleotides (Gioeli & Chattopadhyaya, 1982).
Solid Phase Peptide Synthesis
Fmoc amino acids have been instrumental in enhancing the methodology of solid-phase peptide synthesis. This approach has led to the synthesis of biologically active peptides and small proteins, offering unique opportunities in bioorganic chemistry (Fields & Noble, 2009).
Synthesis of Sugar Amino Acids
N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from neuraminic acids have been used in solid-phase synthesis, leading to the efficient creation of oligomers. This has implications in the synthesis of complex carbohydrates and related compounds (Gregar & Gervay-Hague, 2004).
Enhanced Reactivity of Molecules
The compound has been explored for enhancing the reactivity of molecules towards benzoxazine ring formation. This has significant implications in materials science, especially in the creation of new materials with specific properties (Trejo-Machin et al., 2017).
Synthesis of N-Substituted Hydroxamic Acids
The compound is used in the synthesis of N-substituted hydroxamic acids, which are important in various chemical syntheses and pharmaceutical applications (Mellor & Chan, 1997).
Catalytic Enantioselective Synthesis
It plays a role in the catalytic enantioselective synthesis of alpha-aminooxy carbonyl compounds, which are significant in the development of chiral molecules for pharmaceuticals (Momiyama et al., 2004).
Peptide Amide Synthesis
The compound is used in solid-phase peptide synthesis for the preparation of peptide amides, essential in peptide and protein chemistry (Funakoshi et al., 1988).
Peptide Bond Protection
It serves as a reversible protecting group for amide bonds in peptides, aiding in the synthesis of complex peptide sequences (Johnson et al., 1993).
Bioimaging Applications
The compound has been used in the development of water-soluble fluorene derivatives for bioimaging, demonstrating high fluorescence quantum yield and strong aggregation in water (Morales et al., 2010).
Polymer Synthesis
It is involved in the self-polyaddition of cyclic carbonates, presenting a novel method for synthesizing polyhydroxyurethanes (Tomita et al., 2001).
Safety and Hazards
Propriétés
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-2-ylmethyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-23(28)12-14-26(15-17-7-5-6-13-25-17)24(29)30-16-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-11,13,22H,12,14-16H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWWBBGFXCCAJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCC(=O)O)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(9H-fluoren-9-ylmethoxy)carbonyl](pyridin-2-ylmethyl)amino}propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[(5-fluoro-1,2-benzoxazol-3-yl)methyl]but-2-enamide](/img/structure/B2689920.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2689921.png)
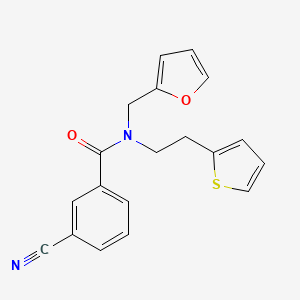
![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)


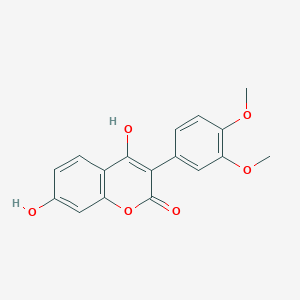
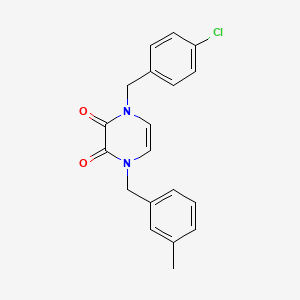
![3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689929.png)
